Cas no 101-17-7 (3-Chlorodiphenylamine)

3-Chlorodiphenylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-N-phenylaniline
- 3-Chlorodiphenylamine
- (3-chlorophenyl)phenylamine
- (3-Chlor-phenyl)-phenyl-amin
- (3-Cl-C6H4)PhNH
- 3-chloro-N-phenyl-aniline
- 3-Chloro-N-phenyl-benzenamine
- Benzenamine,3-chloro-N-phenyl
- m-Chlorodiphenylamine
- N-(3-Chlorophenyl)aniline
- N-(3-chlorophenyl)-N-phenylamine
- N-(m-Chlorophenyl)aniline
- 3-Chlorodiphenyl ether
- Diphenylamine, 3-chloro-
- 3-Chlorophenylphenylamine
- LABOTEST-BB LT02085026
- 3-CHLORODIPHENYLAMINE 98%
- 3 Cl-DPA
- Oprea1_486499
- 3-Chloro-N-phenylbenzenamine
- InChI=1/C12H10ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
- A800345
- 101-17-7
- N-(3-Chlorophenyl)-N-phenylamine #
- W-108923
- Oprea1_488154
- C77692
- NS00023034
- NPC5U6JP9A
- N-phenyl-3-chloroaniline
- OHHIBZKYXJDQEU-UHFFFAOYSA-
- N-phenyl-3-chloraniline
- MFCD00000590
- HY-131948
- UNII-NPC5U6JP9A
- 3-Cl-DPA
- FT-0615484
- AS-16099
- EINECS 202-922-0
- SCHEMBL3951892
- DTXSID70143615
- SB78319
- 3-Chlorodiphenylamine; 3-Chloro-N-phenylaniline
- CS-0144538
- AKOS015915503
- Benzenamine, 3-chloro-N-phenyl-
- DB-058572
- GLXC-20239
-
- MDL: MFCD00000590
- Inchi: InChI=1S/C12H10ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
- InChI Key: OHHIBZKYXJDQEU-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC2=CC=CC(=C2)Cl
Computed Properties
- Exact Mass: 203.05000
- Monoisotopic Mass: 203.050177
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 12
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Fluids.
- Density: 1.21
- Boiling Point: 340 °C
- Flash Point: 147.4 °C
- Refractive Index: 1.6513 (estimate)
- PSA: 12.03000
- LogP: 4.15660
- Solubility: Soluble in ethanol \ benzene \ acetic acid and ether
3-Chlorodiphenylamine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 20/21/22
- Safety Instruction: S28-S36/37
- Safety Term:S28;S36/37
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R20/21/22
3-Chlorodiphenylamine Customs Data
- HS CODE:2921440000
- Customs Data:
China Customs Code:
2921440000Overview:
2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Chlorodiphenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C377600-2g |
3-Chlorodiphenylamine |
101-17-7 | 2g |
$317.00 | 2023-05-18 | ||
TRC | C377600-1g |
3-Chlorodiphenylamine |
101-17-7 | 1g |
$ 170.00 | 2023-09-08 | ||
Alichem | A013032087-250mg |
N-phenyl-3-chloroaniline |
101-17-7 | 97% | 250mg |
$484.80 | 2023-09-04 | |
Alichem | A013032087-1g |
N-phenyl-3-chloroaniline |
101-17-7 | 97% | 1g |
$1519.80 | 2023-09-04 | |
TRC | C377600-5g |
3-Chlorodiphenylamine |
101-17-7 | 5g |
$770.00 | 2023-05-18 | ||
abcr | AB139584-1 g |
3-Chlorodiphenylamine; 95% |
101-17-7 | 1 g |
€536.50 | 2023-07-20 | ||
abcr | AB139584-250 mg |
3-Chlorodiphenylamine; 95% |
101-17-7 | 250 mg |
€186.60 | 2023-07-20 | ||
Ambeed | A227882-5g |
3-Chloro-N-phenylaniline |
101-17-7 | 97% | 5g |
$123.0 | 2024-04-26 | |
1PlusChem | 1P0003WE-1g |
Benzenamine, 3-chloro-N-phenyl- |
101-17-7 | 97% | 1g |
$35.00 | 2025-02-18 | |
eNovation Chemicals LLC | Y1240710-25g |
Benzenamine, 3-chloro-N-phenyl- |
101-17-7 | 98%(HPLC) | 25g |
$500 | 2024-07-28 |
3-Chlorodiphenylamine Related Literature
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Amir Hossein Ghasemi,Hossein Naeimi New J. Chem. 2020 44 5056
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Gary Tin,Tarek Mohamed,Nyasha Gondora,Michael A. Beazely,Praveen P. N. Rao Med. Chem. Commun. 2015 6 1930
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Daniel P. Harrison,Varshini J. Kumar,Johanna N. Noppers,Josef B. G. Gluyas,Alexandre N. Sobolev,Stephen A. Moggach,Paul J. Low New J. Chem. 2021 45 14932
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4. Crystal structure of a cobalt(III) macrocyclic Schiff-base complexPeter R. Ireland,Ward T. Robinson J. Chem. Soc. A 1970 663
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5. The acidities of weak acids. Part I. A new method for determining pK a values in the range 12–24Derek W. Earls,John R. Jones,Trevor G. Rumney,Anthony F. Cockerill a values in the range 12–24. Derek W. Earls John R. Jones Trevor G. Rumney Anthony F. Cockerill J. Chem. Soc. Perkin Trans. 2 1975 54
Additional information on 3-Chlorodiphenylamine
Comprehensive Analysis of 3-Chlorodiphenylamine (CAS No. 101-17-7): Properties, Applications, and Industry Trends
3-Chlorodiphenylamine (CAS No. 101-17-7) is a specialized organic compound widely recognized for its versatile applications in industrial and research fields. This chlorinated derivative of diphenylamine features a chlorine atom at the meta position, which significantly influences its chemical reactivity and functional properties. With the growing demand for high-performance intermediates in pharmaceuticals, agrochemicals, and material science, this compound has garnered attention for its unique structural characteristics and adaptability.
Recent trends in green chemistry and sustainable synthesis have driven interest in optimizing the production of 3-Chlorodiphenylamine. Researchers are exploring eco-friendly catalytic methods to reduce energy consumption and waste generation during its synthesis. Additionally, the compound’s role as a building block for advanced materials, such as liquid crystals and polymer stabilizers, aligns with the surge in demand for smart materials and nanotechnology applications.
From a commercial perspective, 3-Chlorodiphenylamine is often searched alongside terms like "meta-substituted diphenylamine derivatives", "chlorinated aromatic amines", and "CAS 101-17-7 supplier". These long-tail keywords reflect user intent, ranging from procurement to technical inquiries about its spectroscopic data or solubility profiles. Analytical techniques such as HPLC, GC-MS, and NMR are frequently employed to characterize its purity, making it a subject of interest in quality control discussions.
In the pharmaceutical sector, 3-Chlorodiphenylamine serves as a precursor for bioactive molecules, particularly in the development of antioxidant agents and UV stabilizers. Its molecular structure allows for selective modifications, enabling tailored applications in drug discovery. This adaptability has spurred discussions on platforms like ResearchGate and PubMed, where professionals debate its potential in targeted therapies.
Environmental and regulatory considerations also play a pivotal role in the compound’s usage. With increasing scrutiny on halogenated compounds, industries are evaluating 3-Chlorodiphenylamine’s biodegradability and eco-toxicity profiles. Compliance with REACH and OECD guidelines ensures its safe handling, a topic frequently addressed in safety data sheets (SDS) and regulatory forums.
Looking ahead, innovations in catalytic chlorination and flow chemistry are expected to enhance the scalability of 3-Chlorodiphenylamine production. As industries prioritize cost-efficiency and carbon footprint reduction, this compound’s market trajectory remains a focal point for stakeholders in fine chemicals and specialty materials.
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